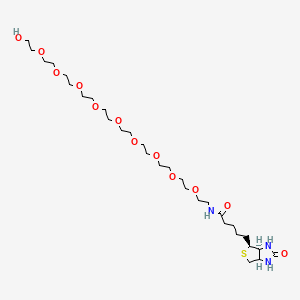

(+)-Biotin-PEG10-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H57N3O12S/c34-6-8-38-10-12-40-14-16-42-18-20-44-22-24-45-23-21-43-19-17-41-15-13-39-11-9-37-7-5-31-28(35)4-2-1-3-27-29-26(25-46-27)32-30(36)33-29/h26-27,29,34H,1-25H2,(H,31,35)(H2,32,33,36)/t26-,27-,29-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYIQLNQRBUKVGQ-YCVJPRETSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H57N3O12S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

683.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (+)-Biotin-PEG10-OH: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Biotin-PEG10-OH is a heterobifunctional linker molecule that incorporates a biotin moiety, a hydrophilic 10-unit polyethylene glycol (PEG) spacer, and a terminal hydroxyl group. This unique combination of features makes it a valuable tool in various bioconjugation and drug development applications, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). The biotin group provides a high-affinity handle for detection, purification, and immobilization through its exceptionally strong and specific interaction with avidin and streptavidin. The PEG spacer enhances aqueous solubility, reduces aggregation, and provides a flexible linker to minimize steric hindrance between conjugated molecules. The terminal hydroxyl group offers a versatile chemical handle for further functionalization, allowing for the covalent attachment of a wide range of molecules. This guide provides a comprehensive overview of the chemical structure, properties, and common applications of this compound.

Chemical Structure and Properties

The chemical structure of this compound consists of a biotin molecule linked via an amide bond to a discrete PEG linker with ten ethylene glycol units, terminating in a primary alcohol.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₀H₅₇N₃O₁₂S | [1][2] |

| Molecular Weight | 683.85 g/mol | [1][2] |

| CAS Number | Not consistently available; often cited as N/A. | [2] |

| Appearance | White to off-white solid or waxy solid. | |

| Purity | Typically >95%. | |

| Solubility | Soluble in water, DMSO, and DMF. | |

| Storage | Store at -20°C for long-term stability. |

Experimental Protocols

The terminal hydroxyl group of this compound is a versatile functional group that can be derivatized through various chemical reactions. Below are detailed protocols for common transformations and applications.

Protocol 1: Esterification of this compound with a Carboxylic Acid

This protocol describes the coupling of this compound to a molecule containing a carboxylic acid (R-COOH) using a standard carbodiimide coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an activator such as HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine).

Materials:

-

This compound

-

Carboxylic acid-containing molecule (R-COOH)

-

EDC hydrochloride

-

DMAP

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon atmosphere setup

-

Standard laboratory glassware

Procedure:

-

Dissolution: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid-containing molecule (1.0 eq) and this compound (1.2 eq) in anhydrous DCM or DMF.

-

Addition of Coupling Agents: Add DMAP (2.0 eq) to the solution and stir for 10 minutes at room temperature.

-

Initiation of Reaction: Add EDC hydrochloride (1.5 eq) to the reaction mixture in one portion.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biotinylated ester.

Protocol 2: Mitsunobu Reaction for Coupling with an Acidic Nucleophile

The Mitsunobu reaction allows for the conversion of the primary alcohol of this compound to an ester, ether, or other functionalities with inversion of configuration (though not relevant for this primary alcohol) under mild conditions. This example details the coupling with a carboxylic acid.

Materials:

-

This compound

-

Carboxylic acid (1.2 eq)

-

Triphenylphosphine (PPh₃) (1.5 eq)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Nitrogen or Argon atmosphere setup

-

Standard laboratory glassware

Procedure:

-

Reactant Mixture: To a solution of this compound (1.0 eq), the carboxylic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0°C under an inert atmosphere, add DIAD or DEAD (1.5 eq) dropwise.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Quenching: Quench the reaction by adding a few drops of water.

-

Extraction: Remove the THF under reduced pressure and partition the residue between ethyl acetate and water.

-

Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to isolate the desired biotinylated product.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a typical experimental workflow for protein biotinylation using a derivative of this compound and a conceptual signaling pathway for PROTAC-mediated protein degradation where this linker could be employed.

Caption: Workflow for protein biotinylation.

Caption: PROTAC signaling pathway.

References

An In-depth Technical Guide to the Core Mechanism of Action of (+)-Biotin-PEG10-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Biotin-PEG10-OH is a heterobifunctional linker molecule integral to advancements in bioconjugation, drug delivery, and targeted protein degradation. This technical guide elucidates the core mechanism of action of this compound, detailing its structure, the chemistry of its functional groups, and its versatile applications, with a particular focus on its role in Proteolysis Targeting Chimeras (PROTACs). This document provides structured quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Core Concepts: Structure and Properties

This compound is composed of three key functional moieties: a (+)-biotin head, a 10-unit polyethylene glycol (PEG) spacer, and a terminal hydroxyl (-OH) group. Each component contributes to the molecule's overall utility in bioconjugation.

-

(+)-Biotin: Also known as Vitamin B7, biotin exhibits an extraordinarily high and specific non-covalent affinity for the proteins avidin and streptavidin. This interaction is one of the strongest known in nature, making it an invaluable tool for affinity-based purification, detection, and immobilization of biotinylated molecules.

-

Polyethylene Glycol (PEG) Spacer: The 10-unit PEG linker is a hydrophilic and flexible chain. This spacer enhances the aqueous solubility of the entire molecule and any conjugate it forms.[1] Its length and flexibility are critical for minimizing steric hindrance, thereby ensuring that the biotin moiety remains accessible for efficient binding to streptavidin or avidin.[1]

-

Terminal Hydroxyl (-OH) Group: The hydroxyl group is the reactive handle for covalent attachment to a molecule of interest. It is important to note that the hydroxyl group itself is not highly reactive towards common functional groups on biomolecules and requires chemical activation to facilitate conjugation.[2]

Mechanism of Action: The Bioconjugation Process

The utility of this compound as a linker hinges on the chemical activation of its terminal hydroxyl group, followed by conjugation to a target molecule.

Activation of the Terminal Hydroxyl Group

The hydroxyl group must first be converted into a more reactive functional group. Two common activation strategies are:

-

Conversion to a Carboxylic Acid: The hydroxyl group can be reacted with an anhydride, such as succinic anhydride, in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This reaction converts the terminal -OH into a carboxylic acid (-COOH).

-

Activation with Tresyl Chloride: The hydroxyl group can be activated with tresyl chloride (2,2,2-trifluoroethanesulfonyl chloride) in the presence of a base like pyridine. This forms a tresyl-activated PEG, which is highly reactive towards primary amines.[3]

Conjugation to Target Molecules

Once activated, the linker can be covalently attached to a target molecule, such as a protein, peptide, or small molecule drug.

-

Amine-Reactive Conjugation: If the hydroxyl group is converted to a carboxylic acid, it can then be activated with standard carbodiimide chemistry, such as using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form an NHS ester. This NHS ester readily reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein) to form a stable amide bond.

-

Reaction of Tresyl-Activated PEG: The tresyl-activated PEG directly and efficiently reacts with primary amines under mild conditions to form a stable secondary amine linkage.[3]

The following diagram illustrates the two-step mechanism of action for the conjugation of this compound to a primary amine-containing molecule via the carboxylic acid activation route.

References

An In-depth Technical Guide to (+)-Biotin-PEG10-OH

For researchers, scientists, and professionals in drug development, understanding the physicochemical properties and applications of bioconjugation reagents is paramount. (+)-Biotin-PEG10-OH is a high-purity PEG reagent that plays a significant role in various biotechnological and pharmaceutical applications. Its structure, featuring a biotin moiety, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal hydroxyl group, allows for the versatile labeling and detection of biomolecules.

Physicochemical Properties

The fundamental characteristics of this compound are summarized below. These properties are crucial for accurate experimental design and execution, particularly in assays requiring precise molar concentrations and in the stoichiometric analysis of conjugation reactions.

| Property | Value |

| Molecular Formula | C30H57N3O12S[1][2] |

| Molecular Weight | 683.85 g/mol [1][2] |

| Appearance | Waxy Solid[2] |

| Purity | ≥95% |

| Storage Conditions | -18°C for long-term storage, protected from light |

Experimental Protocols

Due to the proprietary nature of specific experimental protocols from commercial suppliers, detailed, publicly available methodologies for the synthesis or application of this compound are not extensively documented in readily accessible literature. However, a general experimental workflow for its use in biotinylating a target protein via its primary amine groups can be conceptualized. This process would typically involve the chemical activation of the terminal hydroxyl group of this compound to a more reactive species, such as an N-hydroxysuccinimide (NHS) ester, followed by conjugation to the protein.

Conceptual Workflow: Protein Biotinylation using a Hydroxyl-Terminated PEG Reagent

The following diagram illustrates a representative workflow for the biotinylation of a target protein. This process is fundamental in various applications, including immunoassays, affinity chromatography, and drug targeting. The activation of the hydroxyl group is a critical step to enable its reaction with primary amines on the target protein.

References

The Strategic Advantage of PEG10 Spacers in Biotinylation Reagents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a cornerstone technique in modern life sciences. The remarkably strong and specific interaction between biotin and avidin or streptavidin (with a dissociation constant, Kd, in the range of 10⁻¹³ to 10⁻¹⁶ M) provides a versatile and robust method for the detection, purification, and immobilization of proteins, nucleic acids, and other biomolecules.[1][2][3] The choice of biotinylation reagent, particularly the nature of the spacer arm separating the biotin moiety from the reactive group, is critical to the success of these applications. This technical guide provides a comprehensive exploration of the role of the polyethylene glycol (PEG) spacer, with a specific focus on the 10-unit PEG chain (PEG10), in biotinylation reagents. We will delve into the physicochemical properties conferred by the PEG10 spacer, present comparative data, provide detailed experimental protocols for key applications, and visualize the underlying principles and workflows.

The Pivotal Role of the Spacer Arm

The biotin-binding sites in avidin and streptavidin are located deep within the protein structure.[2] Consequently, direct conjugation of biotin to a large biomolecule can lead to steric hindrance, impeding the biotin-avidin interaction and reducing the efficiency of detection or capture. A spacer arm is introduced between the biotin and the reactive group of the biotinylation reagent to mitigate this issue. The length, flexibility, and chemical nature of this spacer are critical determinants of the performance of the biotinylated molecule.

Core Concepts: The Advantages of the PEG10 Spacer

Polyethylene glycol (PEG) has emerged as a superior spacer material in bioconjugation due to its unique combination of properties. A PEG10 spacer, composed of ten repeating ethylene glycol units, offers a compelling balance of these advantages for a wide range of applications.

-

Enhanced Hydrophilicity and Solubility: Many biomolecules, particularly proteins and peptides, have a tendency to aggregate upon modification, especially with hydrophobic biotinylation reagents that lack a spacer or possess a simple alkyl spacer. The PEG10 spacer is highly hydrophilic, which imparts greater water solubility to the biotinylation reagent and, more importantly, to the resulting biotinylated molecule.[4] This increased solubility minimizes aggregation, which is crucial for maintaining the biological activity of the labeled molecule and for the reliability of downstream applications.

-

Reduced Steric Hindrance and Improved Binding Kinetics: The long, flexible nature of the PEG10 spacer arm effectively distances the biotin moiety from the surface of the conjugated molecule. This increased distance and flexibility reduce steric hindrance, allowing for more efficient binding of the biotin to the deep-set binding pockets of avidin or streptavidin. While direct comparative kinetic data for PEG10 is limited, studies on PEGylated biotin suggest that while very long PEG chains can slightly decrease the binding affinity (increase the Kd), an optimal length provides a balance between overcoming steric hindrance and maintaining a strong interaction. The flexibility of the PEG chain is a key factor in accommodating the optimal orientation for binding.

-

Minimized Non-Specific Interactions: The hydrophilic and biocompatible nature of PEG helps to reduce non-specific binding of the biotinylated molecule to other surfaces and proteins. This is particularly advantageous in applications such as immunoassays and in vivo studies, where minimizing background signal is critical for achieving high sensitivity and specificity.

-

Biocompatibility and Reduced Immunogenicity: PEG is a well-established biocompatible polymer with low immunogenicity. For in vivo applications, such as in the development of antibody-drug conjugates (ADCs), the use of a PEG spacer can help to reduce the potential for an immune response against the linker.

Quantitative Data on Biotinylation Reagents

| Reagent | Spacer Arm Length (Å) | Molecular Weight ( g/mol ) | Spacer Composition | Key Features |

| NHS-Biotin | 13.5 | 341.38 | Alkyl Chain | Shortest spacer, hydrophobic. |

| NHS-LC-Biotin | 22.4 | 454.58 | Long Alkyl Chain | Increased length over NHS-Biotin, still hydrophobic. |

| Biotin-PEG4-NHS Ester | 29 | 588.67 | 4-unit PEG | Hydrophilic, flexible. |

| Biotin-PEG10-NHS Ester | ~52.5 | 853.0 | 10-unit PEG | Increased hydrophilicity and spacer length. |

| Biotin-PEG12-NHS Ester | Not specified | 941.1 | 12-unit PEG | Further increased hydrophilicity and length. |

Note: The spacer arm length for Biotin-PEG10-NHS ester is an approximation based on the known lengths of other PEG spacers.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing Biotin-PEG10-NHS ester.

Protocol 1: General Protein Biotinylation

Objective: To covalently label a purified protein with biotin using Biotin-PEG10-NHS ester.

Materials:

-

Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

Biotin-PEG10-NHS Ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl or 1 M Glycine, pH 8.0)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation:

-

Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris, glycine), the protein must be purified by dialysis or buffer exchange into a suitable buffer like PBS.

-

-

Biotinylation Reagent Preparation:

-

Immediately before use, dissolve the Biotin-PEG10-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

-

Biotinylation Reaction:

-

Calculate the required volume of the biotinylation reagent. A 10- to 20-fold molar excess of the biotin reagent to the protein is a common starting point. The optimal ratio may need to be determined empirically.

-

Add the calculated volume of the dissolved Biotin-PEG10-NHS ester to the protein solution while gently vortexing.

-

Incubate the reaction for 30 minutes to 2 hours at room temperature or 2 hours on ice.

-

-

Quenching the Reaction:

-

To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.

-

Incubate for 15-30 minutes at room temperature. The primary amines in the quenching buffer will react with any excess NHS ester.

-

-

Purification of Biotinylated Protein:

-

Remove excess non-reacted biotinylation reagent and by-products by using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).

-

-

Storage:

-

Store the biotinylated protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage.

-

Protocol 2: Cell Surface Protein Biotinylation

Objective: To specifically label proteins on the surface of living cells.

Materials:

-

Adherent or suspension cells

-

Ice-cold PBS (pH 8.0)

-

Biotin-PEG10-NHS Ester (or a water-soluble version like Sulfo-NHS-PEG10-Biotin for improved membrane impermeability)

-

Anhydrous DMSO

-

Quenching solution (e.g., 100 mM glycine in PBS)

-

Lysis buffer (e.g., RIPA buffer)

-

Streptavidin-agarose beads

Procedure:

-

Cell Preparation:

-

Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium.

-

For adherent cells, perform washes in the culture dish. For suspension cells, pellet the cells by centrifugation between washes.

-

-

Biotinylation Reaction:

-

Prepare a 10 mM stock solution of Biotin-PEG10-NHS ester in anhydrous DMSO.

-

Dilute the stock solution in ice-cold PBS (pH 8.0) to a final concentration of 0.5-1 mg/mL.

-

Add the biotinylation solution to the cells and incubate for 30 minutes on ice with gentle agitation. Performing the reaction on ice prevents the internalization of the biotinylation reagent.

-

-

Quenching the Reaction:

-

Remove the biotinylation solution and wash the cells three times with the quenching solution to stop the reaction and remove any unreacted biotinylation reagent.

-

-

Cell Lysis:

-

Lyse the cells using an appropriate lysis buffer containing protease inhibitors.

-

-

Purification of Biotinylated Proteins:

-

Incubate the cell lysate with streptavidin-agarose beads to capture the biotinylated cell surface proteins.

-

Wash the beads extensively to remove non-biotinylated proteins.

-

Elute the captured proteins from the beads for downstream analysis (e.g., Western blotting or mass spectrometry).

-

Protocol 3: Immunoprecipitation using a Biotinylated Antibody

Objective: To immunoprecipitate a target antigen using a biotinylated primary antibody.

Materials:

-

Biotinylated primary antibody (prepared as in Protocol 1)

-

Cell lysate containing the target antigen

-

Streptavidin-conjugated magnetic beads or agarose resin

-

Wash buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

Procedure:

-

Immunocomplex Formation:

-

Incubate the cell lysate with the biotinylated primary antibody for 1-4 hours or overnight at 4°C with gentle rotation.

-

-

Capture of Immunocomplex:

-

Add pre-washed streptavidin-conjugated beads to the lysate-antibody mixture.

-

Incubate for 1-2 hours at 4°C with gentle rotation to allow the streptavidin beads to bind to the biotinylated antibody-antigen complex.

-

-

Washing:

-

Pellet the beads (by centrifugation or using a magnetic rack) and discard the supernatant.

-

Wash the beads three to five times with wash buffer to remove non-specific binding proteins.

-

-

Elution:

-

Elute the captured antigen from the beads using an appropriate elution buffer. For downstream mass spectrometry, a gentle elution with a competitive biotin solution might be considered, though this is often inefficient. For Western blotting, elution with SDS-PAGE sample buffer by heating is common.

-

Visualization of Key Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate the fundamental reaction, a common experimental workflow, and a relevant signaling pathway where PEG10-biotin reagents are employed.

Applications in Drug Development

The unique properties of PEGylated biotinylation reagents, such as those with a PEG10 spacer, make them highly valuable in drug development.

-

PROteolysis TArgeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the target-binding moiety and the E3 ligase-binding moiety is critical for the efficacy of the PROTAC. Biotin-PEG linkers are often used in the development and characterization of PROTACs. The biotin handle allows for easy purification and in vitro testing of the PROTAC, while the PEG spacer provides the necessary length, flexibility, and solubility to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase.

-

Antibody-Drug Conjugates (ADCs): ADCs are a class of targeted therapeutics that consist of a monoclonal antibody conjugated to a cytotoxic payload via a chemical linker. Biotinylation can be employed in the development and characterization of ADCs. For instance, a biotinylated antibody can be used to screen for optimal drug-linker combinations. The use of a PEG spacer in the biotinylation reagent can improve the solubility and stability of the ADC, potentially leading to improved pharmacokinetics and therapeutic index.

Conclusion

The PEG10 spacer in biotinylation reagents offers a strategic advantage for a wide array of applications in research and drug development. Its ability to enhance solubility, reduce steric hindrance, and minimize non-specific interactions directly translates to more robust and reliable experimental outcomes. While direct quantitative comparisons with other spacer arms remain an area for further investigation, the collective evidence strongly supports the superiority of PEG-based spacers, with PEG10 providing an optimal balance of properties for many applications. The detailed protocols and conceptual diagrams provided in this guide serve as a practical resource for scientists and researchers to effectively harness the power of Biotin-PEG10 reagents in their work, from fundamental protein studies to the development of next-generation therapeutics.

References

- 1. Dissociation constant of the streptavidin and - Generic - BNID 114157 [bionumbers.hms.harvard.edu]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. Avidin-Biotin Interaction | Thermo Fisher Scientific - FR [thermofisher.com]

- 4. New biotin derivatives for labeling and solubilizing IgG peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Potential of (+)-Biotin-PEG10-OH: A Technical Guide to its Hydroxyl Functional Group

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the hydroxyl functional group on (+)-Biotin-PEG10-OH, a versatile heterobifunctional molecule at the forefront of bioconjugation, drug delivery, and diagnostic development. This document details the chemical properties, reactivity, and key applications of this reagent, offering structured data, detailed experimental protocols, and visual workflows to empower researchers in their scientific endeavors.

Core Concepts: Structure and Properties

This compound is composed of three key moieties: a (+)-Biotin molecule, a hydrophilic 10-unit polyethylene glycol (PEG) spacer, and a terminal primary hydroxyl (-OH) group. This unique structure provides a powerful combination of functionalities. The biotin component allows for high-affinity binding to streptavidin and avidin, a cornerstone of many detection and purification systems.[1][2] The PEG10 linker enhances aqueous solubility, reduces immunogenicity, and provides a flexible spacer to minimize steric hindrance.[3][4] The terminal hydroxyl group, while relatively inert, serves as a crucial handle for further chemical modification, enabling the conjugation of a wide array of molecules.[2]

Quantitative Data Summary

For clarity and ease of comparison, the key quantitative data for this compound and related compounds are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C30H57N3O12S | |

| Molecular Weight | 683.85 g/mol | |

| Appearance | Waxy Solid | |

| Solubility | Soluble in water, DMSO, DMF, chloroform, methylene chloride. Less soluble in alcohol and toluene. Insoluble in ether. | |

| Storage Conditions | -18°C for long-term storage, protect from light. |

The Hydroxyl Functional Group: A Gateway to Bioconjugation

The terminal hydroxyl group of this compound is the primary site for chemical modification, allowing for its conjugation to a diverse range of molecules, including proteins, peptides, nucleic acids, and small molecule drugs. However, the hydroxyl group itself possesses limited reactivity and typically requires activation to facilitate efficient coupling under mild conditions suitable for biomolecules.

Activation of the Hydroxyl Group: The Tosylation Pathway

A common and effective method for activating the hydroxyl group is through tosylation, which converts it into a much better leaving group, p-toluenesulfonate (tosylate). This tosylated intermediate is then susceptible to nucleophilic substitution by a variety of functional groups.

Figure 1: General reaction pathway for the activation and conjugation of this compound via tosylation.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the hydroxyl functional group of this compound.

Protocol 1: Tosylation of this compound

This protocol describes the conversion of the terminal hydroxyl group to a tosylate, a critical activation step for subsequent conjugation reactions.

Materials:

-

This compound

-

Tosyl chloride (TsCl)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Triethylamine (Et3N) or Pyridine

-

Silver(I) oxide (Ag2O) (optional, for improved yield)

-

Potassium iodide (KI) (optional, catalyst)

-

Anhydrous sodium sulfate (Na2SO4)

-

Diethyl ether

-

Round bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Drying the Starting Material: Dry the this compound by azeotropic distillation with toluene using a Dean-Stark trap or by drying under high vacuum.

-

Reaction Setup: Dissolve the dried this compound (1 equivalent) in anhydrous DCM or toluene in a round bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of Reagents:

-

Method A (Standard): Add triethylamine (3 equivalents) or pyridine (2-3 equivalents) to the solution. Cool the mixture in an ice bath. Add tosyl chloride (1.2-1.5 equivalents) portion-wise while stirring.

-

Method B (High-Yield): Add Ag2O (1.5 equivalents) and KI (0.2 equivalents) to the solution. Add TsCl (1.05 equivalents) in one portion.

-

-

Reaction: Allow the reaction to stir at room temperature overnight.

-

Workup:

-

Filter the reaction mixture to remove any solids.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (to remove excess amine), 5% NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4.

-

Filter and concentrate the solution using a rotary evaporator.

-

-

Purification: Precipitate the product by adding the concentrated solution dropwise to cold diethyl ether. Collect the precipitate by filtration and dry under vacuum.

Protocol 2: Conversion of Tosylated Biotin-PEG10 to Biotin-PEG10-Azide

This protocol outlines the conversion of the activated tosylate to an azide, which can be used in "click chemistry" reactions.

Materials:

-

(+)-Biotin-PEG10-OTs (from Protocol 1)

-

Sodium azide (NaN3)

-

Anhydrous Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Brine

-

Water

-

Anhydrous sodium sulfate (Na2SO4)

-

Rotary evaporator

Procedure:

-

Reaction Setup: Dissolve (+)-Biotin-PEG10-OTs (1 equivalent) and sodium azide (5 equivalents) in anhydrous DMF.

-

Reaction: Stir the mixture overnight at 90°C under an inert atmosphere.

-

Workup:

-

Cool the reaction mixture to room temperature and filter to remove any solids.

-

Remove the DMF under vacuum.

-

Dissolve the crude product in DCM and wash twice with brine and twice with water.

-

Dry the organic layer over anhydrous Na2SO4.

-

-

Purification: Filter and concentrate the solution using a rotary evaporator to obtain the product.

Protocol 3: Streptavidin Binding Assay using HABA Dye

This assay quantifies the amount of biotin in a sample by measuring the displacement of 4'-hydroxyazobenzene-2-carboxylic acid (HABA) from avidin or streptavidin.

Materials:

-

Biotinylated sample (e.g., a conjugate synthesized from this compound)

-

HABA/Avidin or HABA/Streptavidin solution

-

Spectrophotometer or microplate reader

-

Cuvettes or microplate

Procedure:

-

Prepare HABA/Avidin Solution: Prepare a solution of HABA and avidin in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Initial Absorbance: Measure the initial absorbance of the HABA/Avidin solution at 500 nm (A500_initial).

-

Sample Addition: Add a known volume of the biotinylated sample to the HABA/Avidin solution and mix.

-

Incubation: Incubate for 5-10 minutes at room temperature.

-

Final Absorbance: Measure the final absorbance at 500 nm (A500_final).

-

Calculation: The decrease in absorbance (ΔA500 = A500_initial - A500_final) is proportional to the amount of biotin in the sample. A standard curve using known concentrations of free biotin should be prepared to quantify the biotin concentration in the sample.

Figure 2: Workflow for the HABA-avidin/streptavidin biotin binding assay.

Applications in Research and Drug Development

The ability to functionalize the hydroxyl group of this compound opens up a vast array of applications in life sciences.

-

Targeted Drug Delivery: The biotin moiety can be used to target drugs to cancer cells that overexpress biotin receptors. The hydroxyl group can be activated and conjugated to a therapeutic agent.

-

Biomolecule Labeling and Detection: Biotinylated probes are widely used in techniques such as ELISA, Western blotting, immunohistochemistry, and flow cytometry for the detection and quantification of specific biomolecules.

-

Affinity Purification: The strong and specific interaction between biotin and streptavidin/avidin allows for the efficient purification of biotinylated molecules and their binding partners.

-

Surface Immobilization: this compound can be used to immobilize biomolecules onto surfaces for applications in biosensors, microarrays, and other diagnostic platforms.

Conclusion

This compound is a powerful and versatile tool for researchers and drug development professionals. Its well-defined structure, combining the specific targeting of biotin, the advantageous properties of a PEG spacer, and a modifiable hydroxyl group, makes it an invaluable reagent for a wide range of bioconjugation applications. Understanding the chemistry of the hydroxyl functional group and the methods for its activation and conjugation is key to unlocking the full potential of this molecule in advancing scientific discovery and therapeutic innovation.

References

A Comprehensive Technical Guide to (+)-Biotin-PEG10-OH for Bioconjugation

For researchers, scientists, and drug development professionals venturing into bioconjugation, (+)-Biotin-PEG10-OH offers a versatile tool for the specific labeling and detection of biomolecules. This guide provides an in-depth exploration of its core concepts, practical applications, and detailed experimental protocols, enabling even beginners to effectively utilize this reagent in their research.

Core Concepts: Structure and Properties of this compound

This compound is a heterobifunctional linker composed of three key components: a biotin molecule, a 10-unit polyethylene glycol (PEG) spacer, and a terminal hydroxyl group. Each of these components imparts unique and advantageous properties to the molecule.

-

Biotin Moiety: Also known as Vitamin B7, biotin exhibits an extraordinarily high and specific affinity for the proteins avidin and streptavidin. This near-covalent interaction is the foundation of numerous detection and purification systems in molecular biology.

-

Polyethylene Glycol (PEG) Spacer: The 10-unit PEG chain is a hydrophilic and flexible spacer. This PEG linker increases the water solubility of the entire molecule and any biomolecule it is conjugated to, which can help prevent aggregation.[] The length and flexibility of the PEG chain also minimize steric hindrance, ensuring that the biotin moiety remains accessible for efficient binding to avidin or streptavidin. PEGylation, the process of attaching PEG chains to molecules, is a well-established method to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules, such as increasing their circulating half-life and reducing immunogenicity.

-

Terminal Hydroxyl (-OH) Group: The hydroxyl group is not directly reactive with common functional groups on biomolecules like primary amines or thiols. However, it provides a versatile handle for bioconjugation through a process of "activation," whereby it is converted into a more reactive functional group. This two-step approach offers control over the conjugation process.

Data Presentation: Physicochemical Properties and Labeling Efficiency

The following tables summarize key quantitative data related to this compound and its application in bioconjugation.

| Property | Value | Reference |

| Molecular Weight | 726.92 g/mol | [2] |

| Chemical Formula | C32H62N4O12S | [2] |

| Solubility | Soluble in water and organic solvents like DMSO and DMF. | [3] |

| Storage | Store at -20°C, protected from moisture. | [3] |

| Parameter | Condition | Result | Reference |

| Cell Surface Labeling | 10 mM NHS-PEG-biotin on endothelial cells for 1 min | ~80 million PEG-biotin molecules per cell | |

| Cell Surface Labeling | 10 mM NHS-PEG-biotin on endothelial cells for 5 min | ~110 million PEG-biotin molecules per cell | |

| Protein Biotinylation | 20-fold molar excess of Biotin-PEG-NHS to IgG (1-10 mg/mL) | 4-6 biotin groups per antibody molecule | |

| Avidin Binding | Biotin-PEG conjugates with avidin | Half-life of dissociation for 2:1 complex is ~2 days at 25°C |

Experimental Protocols

A key consideration for using this compound is that the terminal hydroxyl group must first be activated to react with biomolecules. The following is a two-step protocol for the activation of this compound and its subsequent conjugation to a protein with primary amines (e.g., lysine residues).

Step 1: Activation of the Terminal Hydroxyl Group with Tresyl Chloride

This protocol activates the hydroxyl group, making it highly reactive towards primary amines.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Pyridine

-

Tresyl chloride (2,2,2-Trifluoroethanesulfonyl chloride)

-

Cold diethyl ether

-

Inert gas (Argon or Nitrogen)

-

Glassware dried in an oven

Procedure:

-

Under an inert atmosphere, dissolve this compound in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add anhydrous pyridine to the solution while stirring.

-

Slowly add a 2.5 molar excess of tresyl chloride (relative to the hydroxyl groups) to the reaction mixture dropwise.

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1.5 hours.

-

Monitor the reaction's progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture using a rotary evaporator.

-

Precipitate the activated Biotin-PEG10-tresylate by adding the concentrated solution to cold diethyl ether.

-

Collect the precipitate by filtration and wash it with cold diethyl ether.

-

Dry the final product under a vacuum. The structure and purity can be confirmed by ¹H NMR spectroscopy.

Step 2: Conjugation of Activated Biotin-PEG10-tresylate to a Protein

This protocol details the conjugation of the activated PEG linker to a protein containing accessible primary amines.

Materials:

-

Activated Biotin-PEG10-tresylate (from Step 1)

-

Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at pH 7.0-8.0.

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Method for purification (e.g., size-exclusion chromatography or dialysis)

Procedure:

-

Dissolve the protein to be labeled in the amine-free buffer at a concentration of 1-10 mg/mL.

-

Immediately before use, dissolve the activated Biotin-PEG10-tresylate in the same buffer or a compatible organic solvent like DMSO or DMF.

-

Add the activated Biotin-PEG10-tresylate solution to the protein solution. A starting molar excess of 20:1 (PEG-linker:protein) is recommended, though the optimal ratio may need to be determined empirically.

-

Gently mix the solution and incubate at room temperature for 30-60 minutes or at 4°C for 2-24 hours, depending on the stability of the protein.

-

Monitor the conjugation progress by SDS-PAGE, which will show an increase in the molecular weight of the protein upon successful PEGylation.

-

To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM to react with any excess activated PEG reagent.

-

Remove the excess, unreacted biotin-PEG reagent and quenching buffer through size-exclusion chromatography or dialysis.

-

Store the biotinylated protein under conditions optimal for the unlabeled protein.

Visualizations: Workflows and Applications

The following diagrams, created using the DOT language, illustrate the experimental workflow and a common application of biotinylated molecules in studying signaling pathways.

Applications in Research and Drug Development

The ability to specifically tag biomolecules with biotin opens up a vast array of applications in life sciences.

-

Protein-Protein Interaction Studies: Biotinylated proteins or peptides can be used as "bait" to capture their binding partners from cell lysates. The resulting complexes can be isolated using streptavidin-coated beads and the interacting proteins identified by mass spectrometry.

-

Cell Surface Labeling: The hydrophilic nature of the PEG spacer makes Biotin-PEG reagents ideal for labeling proteins on the surface of living cells without permeating the cell membrane. This is useful for studying receptor distribution, trafficking, and internalization.

-

Immunoassays: Biotinylated antibodies are widely used in techniques like ELISA, Western blotting, and immunohistochemistry. The biotin-streptavidin interaction provides a powerful signal amplification step, increasing the sensitivity of these assays.

-

Drug Delivery and Targeting: The incorporation of biotin into a drug-PEG conjugate can facilitate targeted delivery to cells that overexpress biotin receptors, such as certain cancer cells.

-

Affinity Chromatography: Biotinylated molecules can be immobilized on streptavidin-coated supports to create affinity columns for the purification of specific binding partners.

By understanding the fundamental properties of this compound and following established protocols for its activation and conjugation, researchers can successfully incorporate this versatile tool into their experimental workflows to achieve their scientific goals.

References

The Core Principles of Biotin-PEG Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and applications of biotin-polyethylene glycol (PEG) linkers. These versatile molecules are indispensable tools in various fields, including drug development, diagnostics, and fundamental research, owing to the highly specific and robust interaction between biotin and avidin/streptavidin, combined with the advantageous properties of the PEG spacer.

The Biotin-Avidin/Streptavidin Interaction: A Cornerstone of Biotechnology

The interaction between biotin (Vitamin B7) and the proteins avidin (from egg white) or streptavidin (from Streptomyces avidinii) is one of the strongest non-covalent bonds known in nature, with a dissociation constant (KD) in the range of 10-14 to 10-15 M.[1] This exceptionally high affinity and specificity form the basis of numerous applications, allowing for the precise and stable attachment of biotinylated molecules to avidin or streptavidin-conjugated entities.

The Role of the PEG Linker: Enhancing Performance and Versatility

The incorporation of a polyethylene glycol (PEG) spacer between biotin and the molecule of interest offers several significant advantages that address common challenges in bioconjugation and in vivo applications.[2][3]

-

Improved Solubility and Reduced Aggregation: PEG is a hydrophilic polymer that increases the aqueous solubility of hydrophobic molecules, preventing aggregation and improving handling.[4]

-

Reduced Steric Hindrance: The flexible PEG chain acts as a spacer arm, minimizing steric hindrance between the biotinylated molecule and the avidin/streptavidin binding pocket, thereby facilitating efficient binding.[2]

-

Enhanced Stability: PEGylation can protect conjugated molecules from enzymatic degradation and increase their stability under various experimental conditions, including changes in pH and temperature.

-

Reduced Immunogenicity: For in vivo applications, the PEG linker can shield the conjugated molecule from the host's immune system, reducing its immunogenicity and prolonging circulation time.

Quantitative Data on Biotin-PEG Linkers

The properties of biotin-PEG linkers can be modulated by altering the length of the PEG chain. The choice of linker length is a critical consideration in experimental design, as it can influence binding kinetics, solubility, and stability.

| Property | Short PEG Chains (2-6 units) | Long PEG Chains (12-24 units) | Reference(s) |

| Binding Kinetics | May experience more steric hindrance, potentially leading to slower on-rates (kon). | Generally exhibit faster on-rates (kon) due to increased flexibility and reduced steric hindrance. | |

| Solubility | Good aqueous solubility. | Excellent aqueous solubility, particularly beneficial for hydrophobic molecules. | |

| Stability | Stable under typical experimental conditions. | High stability; can further protect the conjugated molecule from degradation. | |

| Applications | Proximity-based assays, applications where a shorter distance between the molecule and biotin is desired. | Applications requiring greater separation, such as targeted drug delivery and assays where steric hindrance is a major concern. |

Table 1: Comparison of Short vs. Long PEG Chains in Biotin-PEG Linkers.

| Parameter | Value | Reference(s) |

| Dissociation Constant (KD) of Biotin-Avidin/Streptavidin | ~10-15 M | |

| Hydrolysis Half-life of NHS-ester in aqueous solution (pH 8.0) | < 15 minutes | |

| Hydrolysis Half-life of NHS-ester in aqueous solution (pH < 6.5) | > 2 hours |

Table 2: Key Quantitative Parameters of Biotin-PEG Linker Systems.

Experimental Protocols

Protein Biotinylation using Biotin-PEG-NHS Ester

This protocol describes the labeling of a protein with a biotin-PEG linker containing an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines on the protein.

Materials:

-

Protein to be biotinylated (1-10 mg/mL)

-

Amine-free buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.2-8.0

-

Biotin-PEG-NHS Ester

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Desalting column

Procedure:

-

Protein Preparation: Dissolve the protein in the amine-free buffer at a suitable concentration. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the amine-free buffer.

-

Reagent Preparation: Immediately before use, dissolve the Biotin-PEG-NHS Ester in DMSO or DMF to a concentration of 10-20 mM.

-

Biotinylation Reaction: Add a 10- to 20-fold molar excess of the Biotin-PEG-NHS Ester solution to the protein solution. The final concentration of the organic solvent should not exceed 10%.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess and unreacted biotinylation reagent using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Purification of Biotinylated Proteins using Avidin/Streptavidin Affinity Chromatography

This protocol outlines the purification of a biotinylated protein from a complex mixture.

Materials:

-

Biotinylated protein sample

-

Avidin or Streptavidin-agarose resin

-

Binding/Wash Buffer (e.g., PBS, pH 7.4)

-

Elution Buffer (e.g., 0.1 M glycine, pH 2.8, or a buffer containing a high concentration of free biotin)

-

Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)

Procedure:

-

Resin Equilibration: Pack a column with the avidin/streptavidin-agarose resin and equilibrate with 5-10 column volumes of Binding/Wash Buffer.

-

Sample Loading: Apply the biotinylated protein sample to the column.

-

Washing: Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound biotinylated protein with the Elution Buffer.

-

Neutralization: If using a low pH elution buffer, immediately neutralize the eluted fractions by adding Neutralization Buffer.

-

Analysis: Analyze the eluted fractions for the presence of the purified protein using methods such as SDS-PAGE or UV-Vis spectroscopy.

Sandwich ELISA with Biotin-Streptavidin Detection

This protocol describes a common immunoassay format utilizing a biotinylated detection antibody and a streptavidin-enzyme conjugate for signal amplification.

Materials:

-

Capture antibody

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Antigen-containing sample and standards

-

Biotinylated detection antibody

-

Streptavidin-enzyme conjugate (e.g., Streptavidin-HRP)

-

Enzyme substrate (e.g., TMB for HRP)

-

Stop solution (e.g., 2 M H2SO4)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

96-well microplate

Procedure:

-

Coating: Coat the microplate wells with the capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

-

Sample Incubation: Wash the plate and add the samples and standards to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

-

Streptavidin-Enzyme Conjugate Incubation: Wash the plate and add the streptavidin-enzyme conjugate. Incubate for 30-60 minutes at room temperature.

-

Substrate Development: Wash the plate and add the enzyme substrate. Allow the color to develop.

-

Stopping and Reading: Stop the reaction with the stop solution and read the absorbance at the appropriate wavelength.

Visualizing Workflows and Pathways

Targeted Drug Delivery via the EGFR Signaling Pathway

Biotin-PEG linkers can be used to target drugs to cancer cells that overexpress certain receptors, such as the Epidermal Growth Factor Receptor (EGFR). A biotinylated antibody or ligand that binds to EGFR can be used to deliver a cytotoxic drug conjugated to streptavidin.

Antibody-Drug Conjugate (ADC) Development Workflow

Biotin-PEG linkers can be utilized in the development of Antibody-Drug Conjugates (ADCs). The linker connects the antibody to the cytotoxic payload, and the biotin moiety can be used for purification and characterization steps.

References

Methodological & Application

Application Notes and Protocols for Protein Conjugation with Amine-Reactive (+)-Biotin-PEG10

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin to a molecule, is a fundamental technique in life sciences research and development.[1][2] The exceptionally high affinity between biotin (Vitamin H) and streptavidin or avidin forms the basis for numerous applications in detection, purification, and labeling.[3][4] This document provides a detailed protocol for the conjugation of proteins with an amine-reactive form of (+)-Biotin-PEG10, such as (+)-Biotin-PEG10-NHS ester.

The inclusion of a 10-unit polyethylene glycol (PEG) spacer arm offers significant advantages. It enhances the water solubility of the biotinylated molecule and provides a flexible connection that minimizes steric hindrance, thereby improving the binding accessibility of the biotin moiety to streptavidin. This makes Biotin-PEG reagents particularly suitable for a wide range of applications, including immunoassays (ELISA, Western blotting), affinity purification, protein-protein interaction studies, and targeted drug delivery.

The protocol described herein focuses on the reaction of an N-hydroxysuccinimide (NHS) ester of Biotin-PEG10 with primary amines (-NH₂) present on the protein surface, primarily on the ε-amino group of lysine residues and the N-terminal α-amino group, to form stable amide bonds.

Principle of the Reaction

The biotinylation reaction using an NHS ester proceeds via the nucleophilic attack of a deprotonated primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide. The reaction is most efficient at a slightly alkaline pH (7.2-8.5), where the primary amines are more likely to be in their nucleophilic, deprotonated state.

Experimental Protocols

Materials and Reagents

-

Protein of interest

-

Amine-Reactive (+)-Biotin-PEG10 (e.g., (+)-Biotin-PEG10-NHS ester)

-

Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

-

Reaction Buffer: Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0. (Buffers containing primary amines like Tris or glycine must be avoided as they compete with the reaction.)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.

-

Purification System: Desalting spin column, size-exclusion chromatography (e.g., Sephadex G-25), or dialysis cassette.

-

Spectrophotometer

-

HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay reagents for determining the degree of biotinylation (optional).

Protein Preparation

-

Dissolve the protein to be labeled in the Reaction Buffer to a concentration of at least 2 mg/mL. Optimal labeling efficiency is often achieved at higher protein concentrations (up to 10 mg/mL).

-

If the protein solution contains amine-containing buffers (e.g., Tris) or other primary amines, a buffer exchange must be performed. This can be done by dialysis against the Reaction Buffer or by using a desalting spin column.

Preparation of Biotin-PEG10 Stock Solution

-

Warm the vial of Amine-Reactive (+)-Biotin-PEG10 to room temperature before opening to prevent moisture condensation.

-

Immediately before use, prepare a stock solution of the biotin reagent by dissolving it in anhydrous DMF or DMSO to a concentration of 10 mg/mL. Vortex until fully dissolved.

Biotinylation Reaction

-

Calculate the required volume of the Biotin-PEG10 stock solution. The optimal molar ratio of biotin reagent to protein depends on the protein's concentration and the number of available primary amines. A 10- to 20-fold molar excess of the biotin reagent over the protein is a common starting point.

-

While gently stirring or vortexing the protein solution, slowly add the calculated volume of the Biotin-PEG10 stock solution. Ensure the final concentration of the organic solvent (DMF or DMSO) does not exceed 10% of the total reaction volume to prevent protein denaturation.

-

Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. Incubation on ice may be preferable for sensitive proteins.

Quenching the Reaction

-

To stop the biotinylation reaction, add the Quenching Buffer to a final concentration of 50-100 mM (e.g., add 50-100 µL of 1 M Tris-HCl, pH 8.0 to 1 mL of reaction mixture).

-

Incubate for an additional 15-30 minutes at room temperature to ensure any unreacted biotin reagent is hydrolyzed or reacted with the quenching agent.

Purification of the Biotinylated Protein

It is crucial to remove excess, unreacted biotin to prevent interference in downstream applications.

-

Gel Filtration/Desalting Column: This is the most common and efficient method. Apply the quenched reaction mixture to a desalting column (e.g., Sephadex G-25) pre-equilibrated with the desired storage buffer (e.g., PBS). Collect the fractions containing the purified biotinylated protein.

-

Dialysis: Dialyze the sample against a large volume of an appropriate buffer (e.g., 1X PBS) for 24-48 hours, with several buffer changes.

Characterization and Storage

-

Determine the concentration of the purified biotinylated protein using a standard protein assay (e.g., BCA assay or by measuring absorbance at 280 nm).

-

(Optional but Recommended) Determine the degree of biotinylation (moles of biotin per mole of protein) using a method like the HABA assay. This assay is based on the displacement of HABA from avidin by biotin, which results in a decrease in absorbance at 500 nm.

-

Store the biotinylated protein under conditions optimal for the unlabeled protein. For long-term storage, it is recommended to add a cryoprotectant (e.g., glycerol), aliquot the sample, and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Recommended Molar Excess of Biotin Reagent

| Protein Concentration | Recommended Molar Excess (Biotin:Protein) | Rationale |

|---|---|---|

| ≤ 2 mg/mL | ≥ 20-fold | A higher excess is needed to drive the reaction forward at lower protein concentrations. |

| 2-10 mg/mL | ≥ 12-fold | Sufficient for efficient labeling at optimal protein concentrations. |

Table 2: Troubleshooting Guide

| Problem | Possible Cause | Solution |

|---|---|---|

| Low Biotinylation Efficiency | Presence of primary amines (e.g., Tris, glycine) in the protein buffer. | Perform thorough buffer exchange into an amine-free buffer like PBS before conjugation. |

| Hydrolyzed/inactive biotin reagent. | Use a fresh vial of the reagent and prepare the stock solution immediately before use. | |

| Insufficient molar excess of biotin reagent. | Increase the molar ratio of biotin to protein and optimize the reaction conditions. | |

| Protein Precipitation | High concentration of organic solvent from the biotin stock solution. | Keep the volume of the added biotin stock low (<10% of the total reaction volume). |

| Protein is unstable under the reaction conditions. | Perform the reaction at a lower temperature (4°C). | |

| Over-modification of the protein. | Reduce the molar excess of the biotin reagent. | |

| High Background in Assays | Incomplete removal of unreacted biotin. | Ensure thorough purification using a desalting column or extensive dialysis. |

| Loss of Protein Activity | Biotinylation of critical lysine residues in the active or binding site. | Reduce the molar excess of the biotin reagent to achieve a lower degree of labeling. |

Visualizations

Caption: Experimental workflow for protein biotinylation.

Caption: Principle of biotin-streptavidin interaction.

References

Application Notes: Utilizing (+)-Biotin-PEG10-OH for Targeted Drug Delivery

Audience: Researchers, scientists, and drug development professionals.

Introduction: (+)-Biotin-PEG10-OH is a heterobifunctional linker designed for targeted drug delivery applications. It comprises three key components: a (+)-biotin moiety for targeting, a hydrophilic 10-unit polyethylene glycol (PEG) spacer, and a terminal hydroxyl group for conjugation. The biotin component facilitates active targeting of cells that overexpress biotin receptors, such as various cancer cells.[1] The PEG10 spacer enhances aqueous solubility, reduces steric hindrance, and improves the pharmacokinetic profile of the conjugated molecule.[2] The terminal hydroxyl group, while requiring activation, offers a versatile handle for covalent attachment to a wide range of therapeutic agents or drug delivery systems.

These application notes provide a comprehensive guide to the use of this compound in targeted drug delivery, including detailed protocols for conjugation, characterization, and in vitro/in vivo evaluation.

Key Principles of Biotin-Targeted Drug Delivery

The core principle of using this compound in targeted drug delivery lies in the high-affinity interaction between biotin and its receptors, which are often overexpressed on the surface of cancer cells.[1] This interaction facilitates receptor-mediated endocytosis, a process by which the cell internalizes the biotin-conjugated drug or drug carrier.[3][4] This targeted approach aims to increase the concentration of the therapeutic agent at the tumor site, thereby enhancing its efficacy while minimizing off-target side effects.

Biotin Receptor-Mediated Endocytosis Pathway

The binding of a biotinylated drug conjugate to the biotin receptor on the cell surface triggers the internalization of the receptor-ligand complex. This process often involves the formation of endocytic vesicles, with studies suggesting the involvement of caveolae-dependent pathways. Once inside the cell, the drug-loaded carrier is trafficked through the endo-lysosomal pathway, where the acidic environment can facilitate the release of the encapsulated or conjugated drug, which can then exert its therapeutic effect.

Quantitative Data on Biotin-Targeted Drug Delivery Systems

The following tables summarize key performance indicators of various biotin-PEGylated nanoparticle systems for targeted drug delivery.

Table 1: Physicochemical Properties of Biotinylated Nanoparticles

| Nanoparticle Formulation | Drug | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

| Biotin-PLGA NPs | SN-38 | 180 ± 12 | - | - | |

| Non-targeted PLGA NPs | SN-38 | 170 ± 4 | - | - | |

| Biotin-PEG/PCL Micelles | Artemisinin | 70.33 ± 8.61 | - | - | |

| Biotin-PEG-CMPEI Nanogels | Methotrexate | ~100 | - | +15 | |

| Biotin-zein NPs | Decitabine | 95.29 | - | -17.7 |

Table 2: Drug Loading and Encapsulation Efficiency

| Nanoparticle Formulation | Drug | Drug Loading (DL%) | Encapsulation Efficiency (EE%) | Reference |

| Biotin-PLGA NPs | SN-38 | 7.96 ± 0.15 | 87.6 ± 1.5 | |

| Non-targeted PLGA NPs | SN-38 | 6.76 ± 0.34 | 70.09 ± 5 | |

| Biotin-PEG/PCL Micelles | Artemisinin | - | 45.5 ± 0.41 | |

| Biotin-zein NPs | Decitabine | - | 96.31 |

Table 3: In Vitro Cytotoxicity (IC50 Values)

| Cell Line | Treatment | IC50 (µg/mL) after 48h | IC50 (µg/mL) after 72h | Reference |

| MCF-7 | ART/biotin-PEG-PCL micelles | 106.66 | 49.87 | |

| 4T1 | MTX-loaded Biotin-PEG-CMPEI | ~10-fold lower than free MTX | - | |

| A2780 (sensitive) | CPT-PEG-biotin | >60-fold lower than free CPT | - | |

| A2780/AD (resistant) | CPT-PEG-biotin | ~30-fold lower than free CPT | - |

Table 4: In Vivo Antitumor Efficacy

| Animal Model | Treatment | Tumor Volume (mm³) at end of study | Reference |

| 4T1 breast cancer | Control | 2150 | |

| 4T1 breast cancer | Free Artemisinin (ART) | 76 | |

| 4T1 breast cancer | ART-loaded micelles | 40 |

Experimental Protocols

Protocol 1: Conjugation of this compound to an Amine-Containing Molecule via Hydroxyl Activation

This protocol describes a two-step process for conjugating this compound to a molecule containing a primary amine (e.g., a protein, peptide, or amine-modified nanoparticle) by first activating the terminal hydroxyl group with tresyl chloride.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Pyridine

-

2,2,2-Trifluoroethanesulfonyl chloride (Tresyl chloride)

-

Cold diethyl ether

-

Amine-containing molecule (e.g., protein) in an amine-free buffer (e.g., PBS, pH 7.4)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Inert gas supply (Argon or Nitrogen)

-

Rotary evaporator

Step 1: Activation of this compound with Tresyl Chloride

-

Dissolve this compound in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add anhydrous pyridine to the solution with stirring.

-

Slowly add tresyl chloride (2.5 molar excess relative to the hydroxyl groups) dropwise to the reaction mixture.

-

Allow the reaction to stir at 0°C for 30 minutes, then at room temperature for 1.5 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture using a rotary evaporator.

-

Precipitate the activated Biotin-PEG10-OTs by adding the concentrated solution to cold diethyl ether.

-

Collect the precipitate by filtration and wash with cold diethyl ether.

-

Dry the product under vacuum. The structure can be confirmed by 1H NMR spectroscopy.

Step 2: Conjugation to Amine-Containing Molecule

-

Dissolve the amine-containing molecule in an amine-free buffer (e.g., PBS, pH 7.4).

-

Dissolve the tresyl-activated Biotin-PEG10-OTs in the same buffer.

-

Add the activated Biotin-PEG10-OTs solution to the protein solution (a common starting molar excess is 10-20 fold).

-

Gently mix and incubate at room temperature or 4°C with gentle shaking for 2 to 24 hours. The optimal conditions depend on the stability and reactivity of the target molecule.

-

Monitor the conjugation progress by a suitable method (e.g., SDS-PAGE for proteins, which will show a molecular weight shift).

-

Quench the reaction by adding a quenching buffer to a final concentration of 50-100 mM to react with any unreacted activated PEG.

-

Incubate for an additional 30 minutes.

-

Purify the biotinylated conjugate using a suitable method such as size exclusion chromatography or dialysis to remove unreacted reagents.

Protocol 2: Direct Esterification of this compound with a Carboxylic Acid-Containing Drug

This protocol describes the direct conjugation of this compound to a drug containing a carboxylic acid group. This reaction is typically performed at elevated temperatures and can be reversible.

Materials:

-

This compound

-

Carboxylic acid-containing drug (Drug-COOH)

-

High-boiling point, inert solvent (if necessary)

-

Heating system with temperature control

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Dissolve both this compound and the carboxylic acid-containing drug in a suitable solvent or, if possible, in neat PEG at an elevated temperature. The molar ratio of PEG-OH to Drug-COOH should be optimized, but a 1:1 or a slight excess of one reactant can be a starting point.

-

Heat the reaction mixture under an inert atmosphere to the desired temperature (e.g., 50-80°C). The optimal temperature will depend on the stability of the drug and the reaction rate.

-

Maintain the reaction at the set temperature with stirring for a defined period. The reaction progress can be monitored by HPLC to determine the formation of the ester conjugate and the consumption of reactants.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The resulting Biotin-PEG10-O-CO-Drug conjugate is then purified from unreacted starting materials. Purification methods may include precipitation, extraction, or chromatography, depending on the properties of the conjugate and reactants.

Protocol 3: Determination of Drug Encapsulation Efficiency and Drug Loading

Principle: Encapsulation efficiency (EE%) is the percentage of the initial drug that is successfully entrapped within the nanoparticles. Drug loading (DL%) is the weight percentage of the drug in the final nanoparticle formulation.

Method: Indirect Quantification

-

Prepare drug-loaded nanoparticles according to your established protocol.

-

Separate the nanoparticles from the aqueous medium containing the free, unencapsulated drug. This can be achieved by ultracentrifugation (e.g., 12,000 x g for 30 minutes at 4°C).

-

Carefully collect the supernatant.

-

Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Calculate the EE% and DL% using the following formulas:

EE (%) = [(Total amount of drug used - Amount of free drug in supernatant) / Total amount of drug used] x 100

DL (%) = [(Total amount of drug used - Amount of free drug in supernatant) / Weight of recovered nanoparticles] x 100

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of the free drug, drug-loaded biotinylated nanoparticles, and empty biotinylated nanoparticles (as a control) in cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the different treatment solutions to the wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control.

-

The IC50 value (the concentration that inhibits 50% of cell viability) can be determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a valuable tool for the development of targeted drug delivery systems. Its distinct functionalities allow for the specific targeting of biotin receptor-overexpressing cells, improved pharmacokinetics due to the PEG spacer, and versatile conjugation to a variety of therapeutic payloads. The protocols and data presented in these application notes provide a framework for researchers to design, synthesize, and evaluate their own biotin-targeted drug delivery constructs, with the ultimate goal of improving therapeutic outcomes in diseases such as cancer. Careful optimization of conjugation strategies and thorough characterization of the resulting conjugates are crucial for successful application.

References

- 1. Design, synthesis, and biological evaluation of biotinylated colchicine derivatives as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Single- versus Dual-Targeted Nanoparticles with Folic Acid and Biotin for Anticancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Cell Surface Labeling Using (+)-Biotin-PEG10-OH

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of (+)-Biotin-PEG10-OH for the specific labeling of cell surface proteins. This technique is invaluable for studying protein trafficking, receptor internalization, and identifying cell surface markers.

Introduction to Cell Surface Labeling with this compound

Cell surface proteins are critical mediators of cellular communication, adhesion, and interaction with the extracellular environment. The ability to specifically label these proteins is essential for a wide range of biological research, from fundamental cell biology to drug discovery. This compound, when activated to its N-hydroxysuccinimide (NHS) ester form, is a powerful tool for this purpose.

The key features of this reagent are:

-

Biotin Moiety: Provides a high-affinity binding site for avidin or streptavidin, enabling robust detection and purification of labeled proteins. The biotin-streptavidin interaction is one of the strongest non-covalent bonds known in nature.[1]

-

PEG10 Spacer Arm: A ten-unit polyethylene glycol (PEG) linker offers several advantages. Its hydrophilic nature increases the water solubility of the reagent and the resulting biotinylated proteins, which can help to reduce aggregation.[2][3][4][5] The length and flexibility of the PEG arm also minimize steric hindrance, allowing for more efficient binding of the biotin to streptavidin.

-

Membrane Impermeability: The hydrophilic PEG chain and the charged nature of the activated NHS ester (in its sulfo-NHS form) prevent the reagent from crossing the cell membrane, ensuring that only proteins on the outer surface of the cell are labeled.

This technique allows for the qualitative and quantitative analysis of cell surface proteomes, providing insights into the dynamic changes that occur in response to various stimuli.

Principle of the Method

The process of cell surface labeling using an NHS-activated form of this compound involves a few key steps. First, the NHS ester of this compound is prepared. This activated form readily reacts with primary amines (-NH2) found on the N-terminus of proteins and the side chains of lysine residues that are exposed on the extracellular domain of cell surface proteins. The reaction is typically carried out at a low temperature (4°C or on ice) to inhibit endocytosis and other membrane trafficking events, ensuring that only proteins present on the cell surface at the time of labeling are tagged.